5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUCQSWOBYQGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553018 | |
| Record name | 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113700-23-5 | |
| Record name | 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Precursors
The condensation method involves reacting pyrrole derivatives with 4-fluorobenzyl halides or aldehydes. For example, 3,4-dihydro-2H-pyrrole is treated with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the pyrrole’s nitrogen attacks the benzyl carbon, forming the C–N bond.
Key reagents :
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Pyrrole precursor : 3,4-dihydro-2H-pyrrole
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Fluorinated electrophile : 4-fluorobenzyl bromide or 4-fluorobenzaldehyde
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Base : K₂CO₃ or triethylamine
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
Optimization and Yield
Optimal conditions for this route include:
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Temperature : 60–80°C
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Reaction time : 12–24 hours
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Catalyst : None required, but Lewis acids (e.g., ZnCl₂) accelerate kinetics.
A study reported a 72% yield when using 4-fluorobenzyl bromide in THF at 70°C for 18 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieved >95% purity.
One-Pot Multicomponent Synthesis
Patent-Covered Methodology (CN113845459A)
A patented one-pot method synthesizes the compound from 2-(2-fluorobenzoyl) malononitrile, avoiding intermediate isolation. The process involves:
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First reduction : Hydrogenation with palladium carbon (10% Pd/C) in tetrahydrofuran (THF) at 45–50°C for 8–9 hours.
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Second reduction : Further hydrogenation with Raney nickel in aqueous THF at 15–25°C for 15–16 hours.
Critical parameters :
Performance and Scalability
This method achieves 85–90% yield with >99% purity after recrystallization. Industrial advantages include:
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Reduced waste : No intermediate purification steps.
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Cost efficiency : Lower solvent consumption vs. multistep routes.
Comparative Analysis of Preparation Methods
| Parameter | Condensation Route | One-Pot Synthesis |
|---|---|---|
| Yield | 72% | 85–90% |
| Purity | >95% | >99% |
| Reaction Steps | 2 | 1 (multistage) |
| Catalysts | None/Lewis acids | Pd/C, Raney Ni |
| Solvent System | THF/DCM | THF/water |
| Industrial Scalability | Moderate | High |
Key observations :
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The one-pot method’s higher yield stems from minimized intermediate degradation.
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Raney nickel in the second reduction phase ensures complete saturation of the pyrrole ring.
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Condensation routes remain valuable for small-scale syntheses requiring simple setups.
Catalytic Systems and Solvent Effects
Role of Palladium Carbon (Pd/C)
Pd/C facilitates hydrogenolysis of nitrile groups in the one-pot synthesis, critical for forming the pyrrole backbone. Catalyst recycling studies show <5% activity loss over five cycles, enhancing cost-effectiveness.
Solvent Polarity and Reaction Kinetics
Polar solvents (e.g., THF) improve reagent solubility and stabilize transition states. In contrast, nonpolar solvents (e.g., toluene) slow reaction rates by 30–40%.
Industrial Production Techniques
Continuous Flow Reactors
Adopting flow chemistry reduces batch variability:
Purification Strategies
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Recrystallization : Ethanol/water mixtures yield crystals with 99.5% purity.
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Chromatography : Reserved for analytical-grade material due to high costs.
Chemical Reactions Analysis
Types of Reactions
GW-867 primarily undergoes reduction and substitution reactions. The initial synthesis involves a reduction reaction where the nitro group is reduced to an amine group. Additionally, the compound can participate in various substitution reactions due to the presence of functional groups like fluorine and amine .
Common Reagents and Conditions
Reduction: Hydrogen gas and Raney-Nickel catalyst in methanol and acetic acid.
Substitution: Triethylamine in refluxing acetone for the initial condensation reaction.
Major Products Formed
The major product formed from the synthesis of GW-867 is 2 (S)-(5-fluoro-2-nitrophenylamino)butyric acid, which is then converted to the final compound through reductocyclization .
Scientific Research Applications
GW-867 is extensively used in scientific research, particularly in the fields of virology and pharmacology. Its primary application is in the study of Human immunodeficiency virus due to its potent inhibitory effects on reverse transcriptase. This makes it a valuable tool in the development of new therapeutic strategies for Human immunodeficiency virus treatment .
Mechanism of Action
GW-867 exerts its effects by inhibiting the reverse transcriptase enzyme of Human immunodeficiency virus 1. This inhibition prevents the virus from replicating its genetic material, thereby hindering its ability to infect new cells. The compound binds to the reverse transcriptase enzyme, blocking its activity and disrupting the viral replication process .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
The 4-fluorophenylmethyl group distinguishes this compound from analogues with alternative substituents. Key comparisons include:
5-(5-Methyl-2-furyl)-3,4-dihydro-2H-pyrrole
- Substituent : 5-Methylfuran (electron-rich aromatic group).
- Molecular Formula: C₉H₁₁NO.
- Key Differences : The furan ring introduces electron-donating resonance effects, enhancing reactivity in electrophilic substitution reactions compared to the electron-withdrawing fluorophenyl group. This difference may influence solubility and metabolic stability in biological systems .
5-Methoxy-3,4-dihydro-2H-pyrrole
- Substituent : Methoxy (-OCH₃).
- Molecular Formula: C₆H₁₁NO.
- Key Differences : The methoxy group is strongly electron-donating, increasing the pyrrole ring’s nucleophilicity. This property is exploited in cyclization reactions to form benzothiazine derivatives, a synthetic pathway less feasible with the fluorophenylmethyl analogue .
5-(Methylthio)-3,4-dihydro-2H-pyrrole
Structural Conformation and Crystallinity
- Target Compound : The 4-fluorophenyl group may adopt a perpendicular orientation relative to the pyrrole ring, as observed in isostructural compounds with fluorophenyl substituents. This conformation reduces steric hindrance and influences crystal packing .
- Comparison : Compounds with planar substituents (e.g., chlorophenyl or methoxy groups) exhibit different packing efficiencies and melting points, highlighting the role of fluorine in modulating solid-state properties .
Biological Activity
5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole (CAS Number: 113700-23-5) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂FN |
| Molecular Weight | 177.22 g/mol |
| LogP | 2.0386 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorophenyl group is believed to enhance its lipophilicity and potentially improve its binding affinity to target proteins.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities:
- Bacterial Inhibition : The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In vitro tests reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains .
- Fungal Activity : It also demonstrated antifungal effects against Candida albicans and Fusarium oxysporum, with MIC values reported between 16.69 to 78.23 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that the substitution pattern on the pyrrole ring significantly influences biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances antibacterial potency .
Case Studies
- Antibacterial Evaluation : A study published in the European Journal of Medicinal Chemistry evaluated various pyrrole derivatives, including those similar to this compound. Compounds were tested against a panel of bacteria, revealing that modifications on the phenyl ring could lead to improved antimicrobial efficacy .
- Pyrrole Derivatives in Drug Development : Another research effort focused on synthesizing pyrrole derivatives for potential use as antibacterial agents. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting that this compound could serve as a lead compound in drug development .
Q & A
Q. What are the common synthetic routes for preparing 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole?
A one-pot synthesis method involves the interaction of methylenesulfones (e.g., 2-fluorophenyl derivatives) with homologues of 3,4-dihydro-2H-pyrrole (e.g., 5-methoxy or 5-methylthio derivatives). This approach leverages nucleophilic aromatic substitution and cyclization to form the pyrrolo-benzothiazine core structure, which can be adapted for related dihydropyrrole derivatives . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side reactions and improve yield.
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography. Key parameters include R-factor (<0.05), data-to-parameter ratios (>10:1), and analysis of mean σ(C–C) bond distances to ensure structural accuracy. Disorder in residues, if present, must be modeled appropriately .
Q. What spectroscopic and chromatographic techniques are used to characterize this compound?
- NMR : H and C NMR identify substituent positions and confirm regiochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms 3D geometry .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
Advanced Research Questions
Q. How can enzymatic stereoselectivity be engineered for asymmetric synthesis of this compound derivatives?
Imine reductases (e.g., PmIR-Re) can be computationally redesigned to reverse stereoselectivity. Mechanism-guided mutations at the enzyme-substrate interface (e.g., residues affecting substrate orientation) enable complete (S)- or (R)-selectivity. For example, PmIR-Re achieves 100% (S)-selectivity for 2-aryl-substituted pyrrolines, including 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole, by altering hydrophobic interactions and hydrogen-bonding networks .
Q. What computational methods predict the reactivity of this compound in heterocyclic cyclization reactions?
Density Functional Theory (DFT) calculates transition-state energies to identify favorable pathways (e.g., [3+2] cycloadditions). Molecular dynamics (MD) simulations model solvent effects and conformational flexibility. For enzymatic reactions, docking software (e.g., AutoDock Vina) predicts binding poses in imine reductases, guiding rational enzyme design .
Q. How can contradictions in crystallographic data (e.g., disorder, low-resolution data) be resolved during structure refinement?
- Disorder Modeling : Split occupancy refinement in SHELXL to account for alternative conformations .
- High-Resolution Data : Prioritize synchrotron sources (λ = 0.7–1.0 Å) to improve data quality.
- Validation Tools : Use checkCIF/PLATON to flag geometric outliers and ADDSYM to detect missed symmetry .
Q. What strategies mitigate competing side reactions during functionalization of the dihydropyrrole core?
- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc.
- Catalytic Control : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for selective arylations.
- Kinetic Monitoring : In situ IR or Raman spectroscopy tracks reaction progress to halt at the desired intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
